molecular formula C6H4BrFO2S B1374765 3-Bromobenzenesulfonyl fluoride CAS No. 454-65-9

3-Bromobenzenesulfonyl fluoride

Cat. No.: B1374765
CAS No.: 454-65-9
M. Wt: 239.06 g/mol
InChI Key: LELPUBDFQNSHLE-UHFFFAOYSA-N
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Description

3-Bromobenzenesulfonyl fluoride is an organosulfur compound with the molecular formula C6H4BrFO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a bromine atom on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

3-Bromobenzenesulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromobenzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), under mild conditions . This method is efficient and yields high-purity this compound.

In industrial production, the compound can be prepared using a one-pot synthesis from sulfonates or sulfonic acids. This method involves the use of readily available reagents and mild reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

3-Bromobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, cesium fluoride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromobenzenesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromobenzenesulfonyl fluoride involves its ability to form stable covalent bonds with specific molecular targets. The sulfonyl fluoride group reacts with nucleophilic amino acid residues in proteins, leading to the formation of stable sulfonyl linkages. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

3-Bromobenzenesulfonyl fluoride can be compared with other sulfonyl fluoride derivatives, such as:

  • Benzenesulfonyl fluoride
  • 4-Bromobenzenesulfonyl fluoride
  • 4-Chlorobenzenesulfonyl fluoride

Compared to these compounds, this compound is unique due to the presence of the bromine atom at the meta position on the benzene ring. This structural feature can influence its reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

3-bromobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELPUBDFQNSHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743086
Record name 3-Bromobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-65-9
Record name 3-Bromobenzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromobenzene-1-sulfonyl fluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromophenylsulfonyl chloride (5 g, 0.0196 mol) in acetonitrile (20 ml) was added potassium fluoride (2.27 g, 0.0391 mol) followed by 18-crown-6 ether (0.08 g) and the reaction stirred at room temperature for 18 h. The reaction mixture was then washed with water (60 ml), extracted with ethyl acetate (3×80 ml) and the combined organic extracts dried (Na2SO4). Solvents were evaporated in vacuo to give a yellow oil (3.79 g, 81%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step Two
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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